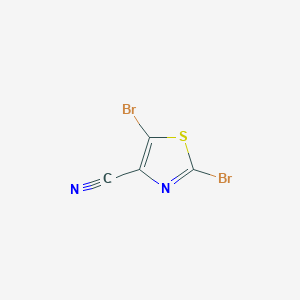

2,5-Dibromo-1,3-thiazole-4-carbonitrile

Description

Contextual Significance of Thiazole (B1198619) Scaffolds in Modern Organic Synthesis and Materials Science

Thiazoles, five-membered heterocyclic compounds containing sulfur and nitrogen atoms, represent a "privileged scaffold" in both medicinal chemistry and materials science. researchgate.net Their unique electronic properties and ability to engage in various non-covalent interactions make them a cornerstone in the design of a wide array of functional molecules. In drug discovery, the thiazole ring is a key component of numerous therapeutic agents, prized for its metabolic stability and capacity to act as a bioisostere for other functional groups. researchgate.netnih.gov Beyond pharmaceuticals, thiazole-containing molecules are integral to the development of advanced materials, including organic light-emitting diodes (OLEDs), semiconductors, and fluorescent sensors. mdpi.com The inherent aromaticity and electron-rich nature of the thiazole ring allow for the fine-tuning of photophysical and electronic properties, making them ideal candidates for these applications. mdpi.com

Strategic Importance of Polyhalogenated Heterocycles as Precursors in Complex Molecule Assembly

Polyhalogenated heterocycles have emerged as exceptionally versatile building blocks in organic synthesis. uni-rostock.de The presence of multiple halogen atoms on a heterocyclic core provides a rich platform for selective, sequential functionalization through various cross-coupling reactions. uni-rostock.dethieme-connect.de This strategic approach allows for the controlled and divergent synthesis of complex, multi-substituted heterocyclic derivatives from a single, readily accessible precursor. acs.org The differential reactivity of various carbon-halogen bonds (e.g., C-I > C-Br > C-Cl) can be exploited to achieve regioselective transformations, a critical aspect in the efficient construction of intricate molecular targets. acs.org Palladium-catalyzed reactions, such as Suzuki, Stille, and Sonogashira couplings, are particularly powerful tools for forging new carbon-carbon and carbon-heteroatom bonds at specific positions on the heterocyclic ring. thieme-connect.deacs.org

Rationale for Investigating the Synthetic and Reactivity Profiles of 2,5-Dibromo-1,3-thiazole-4-carbonitrile

The compound this compound presents a compelling case for focused investigation due to the unique combination of reactive sites within its structure. The two bromine atoms at the C2 and C5 positions offer distinct electronic environments, potentially allowing for regioselective manipulation. The electron-withdrawing nitrile group at the C4 position further modulates the reactivity of the thiazole ring, influencing the susceptibility of the C-Br bonds to oxidative addition in catalytic cycles. Understanding the interplay between these functionalities is crucial for unlocking the full synthetic potential of this molecule as a versatile intermediate for creating novel, highly substituted thiazole derivatives.

Overview of Current Research Trends and Unexplored Methodological Avenues for the Compound

Current research involving polyhalogenated heterocycles is heavily focused on the development of new catalytic systems that offer enhanced selectivity and efficiency in cross-coupling reactions. thieme-connect.de For a substrate like this compound, a key trend involves exploring conditions for selective mono-functionalization, leaving the second bromine atom available for subsequent transformations. While the synthesis of related brominated thiazoles has been reported, often through sequential bromination-debromination methods, dedicated studies on the large-scale and environmentally benign synthesis of the title compound are less common. researchgate.net

An unexplored avenue lies in the systematic investigation of the "halogen dance" reaction on this specific substrate, which could lead to novel, isomerically pure thiazole derivatives. researchgate.net Furthermore, the application of photoredox catalysis for the functionalization of the C-Br bonds represents a modern and potentially powerful method for accessing new chemical space from this compound. nih.gov The reactivity of the cyano group in concert with transformations at the halogenated positions also warrants deeper exploration, potentially leading to the synthesis of fused heterocyclic systems.

Structure

3D Structure

Properties

IUPAC Name |

2,5-dibromo-1,3-thiazole-4-carbonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4Br2N2S/c5-3-2(1-7)8-4(6)9-3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJFYQFOBKFEGNO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(#N)C1=C(SC(=N1)Br)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4Br2N2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801296901 | |

| Record name | 2,5-Dibromo-4-thiazolecarbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801296901 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

267.93 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1204297-23-3 | |

| Record name | 2,5-Dibromo-4-thiazolecarbonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1204297-23-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,5-Dibromo-4-thiazolecarbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801296901 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

**sophisticated Synthetic Methodologies for 2,5 Dibromo 1,3 Thiazole 4 Carbonitrile**

Retrosynthetic Disconnection Approaches to the 2,5-Dibromo-1,3-thiazole-4-carbonitrile Framework

Retrosynthetic analysis is a technique used to plan a synthesis by working backward from the target molecule to simpler, commercially available starting materials. For this compound, several logical disconnections can be proposed, guiding the forward synthesis strategy.

Two primary retrosynthetic pathways can be envisioned:

Late-Stage Halogenation: The most straightforward approach involves disconnecting the two carbon-bromine (C-Br) bonds. This leads back to the precursor 1,3-Thiazole-4-carbonitrile. This strategy relies on the development of a robust and regioselective bromination method capable of introducing bromine atoms at the C-2 and C-5 positions of the pre-formed thiazole (B1198619) ring. This is often a viable strategy as thiazole rings exhibit distinct reactivity patterns that can be exploited for selective halogenation. wikipedia.org

De Novo Ring Construction: A more convergent approach involves the disconnection of the thiazole ring itself. This pathway breaks the molecule down into acyclic or simpler cyclic fragments that can be reassembled in a cyclization reaction. This strategy is advantageous when the required substituted thiazole precursor for the halogenation route is difficult to access. This disconnection leads to precursors suitable for established thiazole syntheses, such as the Hantzsch synthesis, where the nitrile and subsequent bromine functionalities are built into the starting materials or introduced early in the synthetic sequence. nih.govnih.gov

These two fundamental approaches—building the core and then functionalizing, versus assembling a pre-functionalized core—form the basis for the synthetic methodologies discussed in the subsequent sections.

De Novo Cyclization Strategies for the 1,3-Thiazole Core

Constructing the 1,3-thiazole ring from acyclic precursors, known as de novo synthesis, is a cornerstone of heterocyclic chemistry. These methods offer flexibility in introducing a variety of substituents onto the thiazole framework.

The Hantzsch thiazole synthesis, first described in 1887, remains one of the most widely utilized methods for constructing the thiazole ring. nih.govsynarchive.com The classical reaction involves the cyclocondensation of an α-haloketone with a thioamide. synarchive.comchemhelpasap.com The mechanism proceeds via a nucleophilic attack of the thioamide's sulfur on the α-carbon of the haloketone, followed by an intramolecular cyclization and dehydration to form the aromatic thiazole ring. nih.gov

To synthesize the 1,3-thiazole-4-carbonitrile core, adaptations to the classical Hantzsch precursors are necessary. The synthesis would require an α-halocarbonyl compound bearing a nitrile group. A plausible substrate would be a 2-halo-3-oxopropanenitrile derivative, which upon reaction with a simple thioamide like thioformamide, would yield the desired 4-cyano-substituted thiazole ring. The versatility of the Hantzsch synthesis allows for various modifications to achieve highly substituted thiazoles. nih.govnih.gov

Table 1: Variations of the Hantzsch Thiazole Synthesis for Functionalized Precursors

| α-Halocarbonyl Component | Thioamide Component | Resulting Thiazole Substitution Pattern |

| α-Haloketone | Thioamide | 2,4-Disubstituted Thiazole |

| α-Haloaldehyde | Thioamide | 2-Substituted Thiazole |

| α-Haloester | Thiourea | 2-Amino-4-alkoxycarbonyl-thiazole |

| 2-Halo-3-oxopropanenitrile | Thioformamide | 4-Cyano-thiazole |

| α-Haloketone | Thiosemicarbazide | 2-Hydrazinyl-thiazole derivative |

Beyond the Hantzsch synthesis, several other cyclocondensation strategies exist for assembling the thiazole core, offering alternative routes that may be advantageous depending on precursor availability.

One notable method is the Cook-Heilbron synthesis , which produces 5-aminothiazoles through the reaction of α-aminonitriles with reagents like carbon disulfide, isothiocyanates, or dithioacids. wikipedia.orgpharmaguideline.com This pathway provides a different substitution pattern compared to the Hantzsch synthesis, highlighting the importance of choosing a synthetic route that matches the desired functionalization of the target molecule.

Another approach involves the reaction of thioamides with alkynyl reagents. acs.org For instance, thioamides can undergo cyclocondensation with alkynyl(aryl)iodonium salts to form substituted thiazoles. Additionally, copper-catalyzed oxidative reactions using simple aldehydes, amines, and elemental sulfur have been developed as a practical means to achieve thiazole synthesis through multiple Csp³-H bond cleavages. organic-chemistry.org These methods provide modern, often milder, alternatives to classical condensation reactions.

Table 2: Selected Alternative Cyclocondensation Reactions for Thiazole Synthesis

| Reaction Name/Type | Key Precursors | Typical Product | Reference |

| Cook-Heilbron Synthesis | α-Aminonitrile, Carbon Disulfide | 5-Aminothiazole | wikipedia.orgpharmaguideline.com |

| Thioamide/Alkynyl Reagent Condensation | Thioamide, Alkynyl(aryl)iodonium salt | Substituted Thiazole | acs.org |

| Copper-Catalyzed Oxidative Condensation | Aldehyde, Amine, Elemental Sulfur | Substituted Thiazole | organic-chemistry.org |

| From α-oxodithioesters | Tosylmethyl isocyanide, α-oxodithioester | 4-Methylthio-5-acylthiazole | organic-chemistry.org |

Regioselective Halogenation Techniques for the Thiazole Ring System

The introduction of bromine atoms onto a pre-formed thiazole ring must be controlled to achieve the desired 2,5-dibromo substitution pattern. The inherent electronic properties of the thiazole ring dictate its reactivity towards electrophiles. The calculated pi-electron density shows that the C5 position is the primary site for electrophilic substitution, while the C2 position is also susceptible to attack, particularly after activation or under forcing conditions. wikipedia.org The acidity of the thiazole protons generally follows the order H2 > H5 >> H4. lookchem.com

Electrophilic aromatic substitution is the most common method for preparing aryl bromides. mdpi.com For the thiazole ring, direct bromination can be achieved using various brominating agents. The electron-withdrawing nature of the 4-carbonitrile group in the precursor, 1,3-thiazole-4-carbonitrile, deactivates the ring towards electrophilic attack. However, the C5 position remains the most activated site for substitution.

Studies on the bromination of 2-aminothiazoles have shown that the reaction typically occurs at the 5-position. nih.govzenodo.org Achieving dibromination at both the C-2 and C-5 positions often requires sequential or more forceful reaction conditions. A common strategy involves a stepwise process: initial bromination at the most reactive C-5 position, followed by a second bromination at the C-2 position. lookchem.comnih.gov The choice of brominating agent and reaction conditions is critical for controlling the regioselectivity and preventing over-bromination to the 2,4,5-tribromothiazole species. lookchem.com

Table 3: Common Reagents for Electrophilic Bromination of Thiazoles

| Brominating Agent | Abbreviation | Typical Conditions | Comments |

| Bromine | Br₂ | Acetic acid or other polar solvents | Powerful brominating agent, can be difficult to control selectivity. |

| N-Bromosuccinimide | NBS | Acetonitrile, CCl₄; often with an initiator | Milder and more selective than Br₂, commonly used for allylic and benzylic bromination but also effective for activated aromatic rings. mdpi.com |

| Tetraalkylammonium tribromides | - | Dichloromethane or other inert solvents | Offers high para-selectivity in some aromatic systems. mdpi.com |

| Copper(II) bromide | CuBr₂ | Reflux in solvent like DMF | Can be used for α-bromination of ketones prior to Hantzsch synthesis. researchgate.net |

While electrophilic substitution is the predominant pathway for thiazole bromination, other mechanisms can be considered. Radical bromination, typically initiated by light or a radical initiator and using a source like NBS, is most effective at allylic or benzylic positions. Its application to the direct bromination of the C-H bonds of an electron-deficient aromatic ring like 4-cyanothiazole is less common but could be explored under specific conditions.

Oxidative bromination methods often involve an oxidant that converts a bromide salt into an electrophilic bromine species in situ. For example, hydrogen peroxide can be used with an inorganic bromide salt in biocatalytic systems to achieve bromination under mild, aqueous conditions. nih.gov Such methods are part of a growing trend towards greener chemical processes. Another approach involves metal-halogen exchange, where a lithiated thiazole intermediate is quenched with an electrophilic bromine source (e.g., CBr₄), although this is technically a nucleophilic-electrophilic reaction rather than a direct halogenation of a C-H bond. researchgate.net These alternative methods could provide pathways to brominated thiazoles that are complementary to traditional electrophilic substitution.

Halogen-Metal Exchange and Subsequent Halogenation Strategies

Halogen-metal exchange is a powerful organometallic reaction for the functionalization of organic halides, including halogenated heterocycles like dibromothiazoles. wikipedia.org This strategy is particularly useful for achieving regioselectivity in molecules with multiple halogen atoms. The process typically involves the reaction of a bromo-substituted thiazole with an organolithium reagent, such as n-butyllithium (n-BuLi), at very low temperatures (e.g., -100 °C) to prevent unwanted side reactions. tcnj.edu The rate of exchange generally follows the trend I > Br > Cl, making dibromo compounds suitable substrates. wikipedia.org

In the context of a dibromothiazole, one of the bromine atoms can be selectively exchanged for a lithium atom, creating a lithiated thiazole intermediate. The position of the exchange can often be directed by the electronic properties of other substituents on the ring. This highly reactive organolithium species can then be trapped with an electrophilic halogenating agent (e.g., Br₂, CBr₄) to reintroduce a bromine atom at that position or to introduce a different halogen. This exchange-halogenation sequence allows for the manipulation of the substitution pattern on the thiazole ring, which might not be achievable through direct halogenation methods.

A significant challenge in this process is the stability of the lithiated intermediate, which often necessitates cryogenic conditions. nih.gov To circumvent this, methodologies combining Grignard reagents like isopropylmagnesium chloride (i-PrMgCl) with n-BuLi have been developed. This approach can facilitate bromine-metal exchange under non-cryogenic conditions, enhancing the practical utility of the method for synthesizing heterocyclic derivatives. nih.gov The resulting organometallic intermediate, whether lithium or magnesium-based, is a versatile precursor for subsequent chemical transformations.

Methodologies for the Introduction and Transformation of the Carbonitrile Group

The introduction of the carbonitrile (-CN) group is a critical step in the synthesis of the target molecule. This can be accomplished either by direct substitution of a halogen atom or by the chemical conversion of another functional group already present on the thiazole ring.

Direct cyanation of a halogenated thiazole precursor is a common and efficient method for installing the carbonitrile group. Palladium-catalyzed cyanation reactions have proven to be highly effective for a wide range of (hetero)aryl halides. This transformation typically involves reacting a brominated thiazole with a cyanide source, such as zinc cyanide (Zn(CN)₂) or potassium ferrocyanide (K₄[Fe(CN)₆]), in the presence of a palladium catalyst and a suitable ligand.

These reactions can be performed in various organic solvents, and developments have led to milder conditions, including the use of aqueous media, which aligns with green chemistry principles. The choice of catalyst, ligand, solvent, and temperature is crucial for achieving high yields and preventing side reactions. This method provides a direct route to the nitrile derivative from an accessible halogenated intermediate.

An alternative to direct cyanation is the transformation of an existing functional group on the thiazole ring into a nitrile. Two notable methods for this are the dehydration of a primary amide and the Sandmeyer reaction of a primary amine.

The dehydration of a 2,5-dibromo-1,3-thiazole-4-carboxamide intermediate offers a direct pathway to the corresponding carbonitrile. This reaction is typically achieved using a strong dehydrating agent. While phosphorus pentoxide is traditionally used, milder and more industrially scalable reagents have been developed. A notable example is the use of cyanuric chloride in the presence of an N,N-disubstituted formamide like N,N-dimethylformamide (DMF). researchgate.net This system effectively converts heterocyclic carboxamides to their nitriles under gentle conditions, often resulting in high yields. researchgate.net

Another powerful method is the Sandmeyer reaction, which transforms an amino group into a variety of functionalities, including the cyano group. wikipedia.org This process begins with the diazotization of a 2,5-dibromo-4-amino-1,3-thiazole precursor using a nitrite source (e.g., sodium nitrite, isoamyl nitrite) under acidic conditions to form a diazonium salt. nih.govorganic-chemistry.org The resulting diazonium salt is then treated with a copper(I) cyanide salt (CuCN), which facilitates the replacement of the diazonium group with a nitrile group, releasing nitrogen gas. jk-sci.com This reaction is a cornerstone of aromatic chemistry, providing access to substitution patterns that are difficult to achieve by other means. organic-chemistry.org

Optimization of Reaction Conditions and Assessment of Synthetic Efficiency and Selectivity

The success of synthesizing this compound hinges on the careful optimization of reaction parameters to maximize yield and ensure high regioselectivity. Key variables that are typically fine-tuned include the choice of catalyst, solvent, temperature, reaction time, and the nature of the reagents.

For instance, in palladium-catalyzed cyanation reactions, the selection of the palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃) and the phosphine ligand is critical. The solvent system can range from polar aprotic solvents like DMF or acetonitrile to greener options such as aqueous mixtures. Temperature control is essential to balance the reaction rate with the stability of reactants and intermediates, preventing decomposition and byproduct formation.

Similarly, for functional group interconversions like the dehydration of amides, the choice of dehydrating agent and solvent can significantly impact the reaction's efficiency and cleanliness. The molar ratios of reagents must be precisely controlled to ensure complete conversion without promoting side reactions. The assessment of synthetic efficiency is based on the isolated yield of the desired product, while selectivity is determined by analyzing the reaction mixture for the presence of isomers or other byproducts, often using chromatographic and spectroscopic techniques.

Below is a table illustrating typical parameters that are optimized for related synthetic transformations leading to substituted thiazoles.

| Parameter | Variation 1 | Variation 2 | Variation 3 | Typical Outcome |

| Catalyst | Pd(OAc)₂ | CuI | None (Thermal) | Affects reaction rate and yield. |

| Solvent | Toluene | DMF | Acetonitrile | Influences solubility and reactivity. |

| Temperature | 60 °C | 100 °C | 120 °C | Higher temperatures can increase rate but may lead to decomposition. |

| Base | K₂CO₃ | Cs₂CO₃ | Et₃N | Crucial for reactions involving deprotonation steps. |

| Yield | Low to Moderate | Moderate to High | High | Dependent on the combination of all other parameters. |

Green Chemistry Principles in the Synthesis of this compound

The application of green chemistry principles to the synthesis of complex molecules like this compound is an area of growing importance. The goal is to develop synthetic routes that are more environmentally benign, safer, and more resource-efficient. Key strategies include the use of greener solvents, alternative energy sources, and catalytic rather than stoichiometric reagents.

One of the primary focuses is the replacement of hazardous organic solvents with more sustainable alternatives. Water is an ideal green solvent, and methodologies are being developed to perform thiazole synthesis in aqueous media. The use of polyethylene glycol (PEG) or ionic liquids as recyclable reaction media is also a viable strategy.

Alternative energy sources such as microwave irradiation and ultrasonic-mediated synthesis offer significant advantages over conventional heating. These techniques can dramatically reduce reaction times, improve yields, and enhance energy efficiency. For example, microwave-assisted synthesis has been successfully employed for the rapid preparation of various thiazole derivatives.

Furthermore, the use of catalysts is a cornerstone of green chemistry. Catalytic processes, especially those using non-toxic and earth-abundant metals or even metal-free catalysts, are preferred over stoichiometric reagents that generate large amounts of waste. The development of recyclable catalysts, such as those supported on solid phases, further enhances the sustainability of the synthesis by simplifying product purification and allowing for catalyst reuse. These approaches collectively contribute to reducing the environmental footprint associated with the production of fine chemicals.

**elucidation of Chemical Reactivity and Advanced Functional Group Transformations of 2,5 Dibromo 1,3 Thiazole 4 Carbonitrile**

Palladium-Catalyzed Cross-Coupling Reactions of the Bromine Atoms

Palladium-catalyzed cross-coupling reactions are fundamental tools for creating carbon-carbon (C-C) and carbon-heteroatom (C-N, C-O, C-S) bonds, offering a modular approach to complex molecular architectures. nih.gov For 2,5-dibromothiazole (B130459) derivatives, the relative reactivity of the C2 and C5 halogens is a critical factor. Generally, the C2 position of thiazoles is intrinsically more susceptible to oxidative addition to a palladium(0) catalyst, leading to preferential coupling at this site. rsc.org However, the electronic influence of substituents on the thiazole (B1198619) ring can modulate this inherent selectivity. The C4-carbonitrile group in 2,5-dibromo-1,3-thiazole-4-carbonitrile is expected to activate the adjacent C5 position, creating a finely balanced system for selective functionalization.

The Suzuki-Miyaura reaction, which couples organoboron compounds with organic halides, is a widely used method for forming C-C bonds due to its operational simplicity and tolerance of various functional groups. nih.govnih.gov In the context of dihalogenated heterocycles, achieving selective mono-arylation is a key synthetic challenge. For 2,5-dibromothiazoles, studies have shown that mono-Suzuki-Miyaura coupling reactions tend to occur with high selectivity at the C2 position, regardless of the specific reaction conditions employed. rsc.org

However, the substitution pattern on the thiazole ring plays a decisive role. For instance, in the related compound 2,5-dibromo-3-hexylthiophene, selective Suzuki coupling with various arylboronic acids can be directed to the C5 position under optimized conditions, yielding 5-aryl-2-bromo-3-hexylthiophene derivatives. nih.gov This highlights that while a general reactivity pattern exists (C2 > C5), electronic and steric factors from other substituents can override this preference. For this compound, the strong electron-withdrawing nature of the C4-nitrile group is anticipated to enhance the reactivity of the C5-bromo substituent, potentially allowing for controlled, stepwise arylation.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling on Dihalo-thiophenes/thiazoles This table presents data from analogous systems to illustrate typical reaction parameters.

| Entry | Halide Substrate | Boronic Acid | Catalyst / Ligand | Base | Solvent | Temp (°C) | Product(s) | Yield (%) | Ref |

|---|---|---|---|---|---|---|---|---|---|

| 1 | 2,5-Dibromo-3-hexylthiophene | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | 90 | 2-Bromo-3-hexyl-5-(4-methoxyphenyl)thiophene | 85 | nih.gov |

| 2 | 2,5-Dibromothiazole | Phenylboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | MeOH | RT | 2-Bromo-5-phenylthiazole & 2-Phenyl-5-bromothiazole | (C2 selective) | rsc.org |

| 3 | 3,5-Dichloro-1,2,4-thiadiazole | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ / XPhos | K₃PO₄ | Toluene | RT | 3-Chloro-5-(4-methoxyphenyl)-1,2,4-thiadiazole | 75 | nih.gov |

| 4 | 4,7-Dibromo rsc.orgnih.govorganic-chemistry.orgthiadiazolo[3,4-d]pyridazine | Phenylboronic acid | Pd₂(dba)₃ / SPhos | K₃PO₄ | Toluene/H₂O | 100 | Mono- and di-arylated products | - | researchgate.net |

The Stille and Negishi coupling reactions provide powerful and complementary methods for C-C bond formation. The Stille reaction utilizes organotin reagents, while the Negishi reaction employs organozinc compounds, both offering broad substrate scopes. wikipedia.orgwikipedia.org These methods are effective for the arylation and alkylation of heterocyclic systems.

The Negishi coupling is particularly noteworthy for its ability to form C-C bonds between sp², sp³, and sp carbon atoms. wikipedia.org Its application to thiazole chemistry has been demonstrated for the synthesis of both 2- and 5-aryl-substituted thiazoles. researchgate.net Selective functionalization can be achieved through controlled reaction sequences. For example, 2-arylthiazoles can be prepared from 2-bromothiazole, while 5-arylthiazoles can be synthesized via regioselective C5-lithiation of a protected thiazole, followed by transmetalation with zinc chloride and subsequent Negishi coupling. researchgate.net This stepwise approach could be adapted for this compound to achieve selective modification at either the C2 or C5 position.

The Stille reaction also serves as a robust tool for modifying halogenated thiazoles. researchgate.net The relative reactivity of the C-Br bonds at the C2 and C5 positions in this compound under Stille and Negishi conditions would likely follow the general principles of palladium-catalyzed couplings, where the C2 position is often more reactive. However, the activating effect of the C4-nitrile on the C5 position remains a key consideration for achieving regioselectivity. baranlab.org

The Sonogashira coupling reaction, which joins terminal alkynes with aryl or vinyl halides, is the premier method for introducing alkynyl moieties onto aromatic and heteroaromatic cores. This reaction typically uses a palladium catalyst in conjunction with a copper(I) co-catalyst.

While specific studies on the Sonogashira coupling of this compound are not widely documented, the reaction is known to be effective for related halogenated heterocycles. For instance, selective Sonogashira couplings have been achieved on 2,5-dihalothiophenes, demonstrating the feasibility of differentiating between two halogen atoms on a similar five-membered ring. baranlab.org Furthermore, the C5 position of halogenated isothiazoles has been successfully functionalized using Sonogashira coupling, indicating that the C5-Br of the target molecule is a viable reaction site. mdpi.com The electron-deficient nature of the thiazole ring, enhanced by the C4-nitrile group, should facilitate the oxidative addition step of the catalytic cycle, making both bromine atoms susceptible to coupling under appropriate conditions.

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has revolutionized the synthesis of aryl amines from aryl halides. organic-chemistry.orgwikipedia.org This reaction is highly versatile, accommodating a wide range of primary and secondary amines and aryl halides.

For polyhalogenated heterocycles, the Buchwald-Hartwig reaction can be employed for selective C-N bond formation. In a system analogous to the target molecule, 4,7-dibromo rsc.orgnih.govorganic-chemistry.orgthiadiazolo[3,4-d]pyridazine, Buchwald-Hartwig conditions were successfully used to introduce weak nitrogen nucleophiles like carbazole. researchgate.net This suggests that this compound can undergo amination at its C-Br positions. The key to its synthetic utility lies in the ability to control the regioselectivity of the amination. The inherent higher reactivity of the C2 position in thiazoles for palladium catalysis could lead to selective mono-amination at this site. Conversely, the electronic activation of the C5 position by the nitrile group might favor substitution at C5, or lead to di-substitution under more forcing conditions.

Beyond C-C and C-N bonds, palladium catalysis enables the formation of C-O and C-S bonds, providing access to aryl ethers and thioethers. These reactions often utilize conditions similar to those of the Buchwald-Hartwig amination, employing alcohols, phenols, thiols, or thiophenols as nucleophiles. organic-chemistry.orgwikipedia.org

The synthesis of aryl thioethers from aryl halides and thiols is a well-established transformation under palladium catalysis. wikipedia.org This methodology has been applied to the synthesis of isothiazole (B42339) sulfides, demonstrating its utility for sulfur-containing heterocycles. mdpi.com Similarly, C-O couplings to form aryl ethers, while sometimes more challenging, are also feasible. organic-chemistry.org For this compound, selective mono- or di-substitution with oxygen or sulfur nucleophiles would depend on the relative reactivity of the C2 and C5 positions under the specific catalytic conditions chosen, offering pathways to novel functionalized thiazole derivatives.

Nucleophilic Aromatic Substitution (SNAr) Reactions on the Halogenated Thiazole Core

Nucleophilic aromatic substitution (SNAr) is a powerful, metal-free method for functionalizing electron-deficient aromatic systems. masterorganicchemistry.com The reaction proceeds via an addition-elimination mechanism, where a nucleophile attacks the aromatic ring to form a negatively charged Meisenheimer intermediate, followed by the expulsion of a leaving group. masterorganicchemistry.com A prerequisite for this reaction is the presence of strong electron-withdrawing groups (EWGs) positioned ortho or para to the leaving group, as they are necessary to stabilize the anionic intermediate. masterorganicchemistry.comyoutube.com

The structure of this compound is ideally suited for SNAr reactions. The cyano group at C4 is a potent EWG that significantly lowers the electron density of the thiazole ring. Crucially, it exerts a strong activating effect on the bromine atom at the C5 position, which is ortho to the nitrile. The bromine at the C2 position is meta to the nitrile and is therefore expected to be considerably less reactive towards nucleophilic attack. This electronic differentiation provides a strong basis for highly regioselective substitution at the C5 position.

Studies on analogous systems, such as 3,5-dichloropyrazines, confirm this principle: an EWG at the 2-position directs nucleophilic attack preferentially to the 5-position (the para position). researchgate.net In the case of 4,7-dibromo rsc.orgnih.govorganic-chemistry.orgthiadiazolo[3,4-d]pyridazine, selective mono-substitution with oxygen and nitrogen nucleophiles was readily achieved, whereas thiols tended to yield bis-substitution products, indicating the high reactivity of the system. researchgate.net It is therefore highly probable that this compound will react with a variety of nucleophiles (e.g., amines, alkoxides, thiolates) selectively at the C5-bromo position under mild SNAr conditions to afford 2-bromo-5-substituted-1,3-thiazole-4-carbonitriles.

Table 2: Predicted Regioselectivity in SNAr Reactions

| Position | Relationship to C4-CN | Activation Level | Predicted Reactivity |

|---|---|---|---|

| C5-Br | Ortho | High | Highly activated, preferred site of attack |

| C2-Br | Meta | Low | Significantly less activated |

Direct Substitution with Heteroatom Nucleophiles (e.g., Amines, Alcohols, Thiols)

The thiazole ring, being an electron-deficient heterocycle, is susceptible to nucleophilic aromatic substitution (SNAr). This reactivity is significantly enhanced by the presence of the potent electron-withdrawing nitrile group at the C4 position, which helps to stabilize the negatively charged intermediate formed during the reaction. wikipedia.orgyoutube.commasterorganicchemistry.com Consequently, the bromine atoms at the C2 and C5 positions can be displaced by a variety of heteroatom nucleophiles.

The reaction generally proceeds by attacking the electron-poor carbon atom bonded to a bromine, leading to either mono- or di-substituted products depending on the stoichiometry and reaction conditions. The C5-bromo substituent is particularly activated towards substitution due to its para-relationship with the ring nitrogen and its ortho-relationship to the activating C4-cyano group.

Amines: Primary and secondary amines can serve as effective nitrogen nucleophiles to displace the bromo groups. These reactions typically yield 2-amino- and/or 5-amino-thiazole derivatives. A common challenge in these reactions is the potential for over-alkylation, where the initially formed amine product, which is often still nucleophilic, reacts with another molecule of the dibromothiazole. youtube.comchemguide.co.uk To favor mono-substitution, a large excess of the amine nucleophile is often employed. chemguide.co.uk

Alcohols: Alkoxides (RO⁻), generated from alcohols using a strong base, are potent oxygen nucleophiles that can displace the bromo substituents to form the corresponding 2-alkoxy- or 5-alkoxy-thiazoles.

Thiols: Thiolates (RS⁻), the conjugate bases of thiols, are excellent sulfur nucleophiles and react readily with this compound to furnish thioether derivatives. These reactions are often high-yielding due to the high nucleophilicity of sulfur.

The table below summarizes the expected outcomes of direct nucleophilic substitution.

| Nucleophile Type | Example Nucleophile | Potential Product(s) | Reaction Type |

|---|---|---|---|

| Nitrogen (Amine) | R¹R²NH | 5-Bromo-2-(R¹R²-amino)-1,3-thiazole-4-carbonitrile and/or 2-Bromo-5-(R¹R²-amino)-1,3-thiazole-4-carbonitrile | Nucleophilic Aromatic Substitution (SNAr) |

| Oxygen (Alcohol) | R-OH (as R-O⁻) | 5-Bromo-2-alkoxy-1,3-thiazole-4-carbonitrile and/or 2-Bromo-5-alkoxy-1,3-thiazole-4-carbonitrile | Nucleophilic Aromatic Substitution (SNAr) |

| Sulfur (Thiol) | R-SH (as R-S⁻) | 5-Bromo-2-(alkylthio)-1,3-thiazole-4-carbonitrile and/or 2-Bromo-5-(alkylthio)-1,3-thiazole-4-carbonitrile | Nucleophilic Aromatic Substitution (SNAr) |

Mechanistic Studies of SNAr Processes on the Thiazole System

The mechanism of nucleophilic aromatic substitution on the this compound framework is a classic example of the addition-elimination pathway. masterorganicchemistry.comyoutube.com This two-step process is facilitated by the electronic properties of the thiazole ring and the attached cyano group.

Nucleophilic Addition (Rate-Determining Step): The reaction is initiated by the attack of a nucleophile on one of the carbon atoms bearing a bromine atom (C2 or C5). This step is the slowest and therefore the rate-determining step of the reaction. masterorganicchemistry.com The attack results in the formation of a non-aromatic, resonance-stabilized anionic intermediate known as a Meisenheimer complex. wikipedia.orgyoutube.com The negative charge of this complex is effectively delocalized over the thiazole ring and, most importantly, onto the electronegative nitrogen atom of the ring and the electron-withdrawing cyano group. This stabilization is crucial for the reaction to proceed.

Elimination of Leaving Group (Fast Step): In the second, rapid step, the leaving group (bromide ion) is expelled from the Meisenheimer complex. This process restores the aromaticity of the thiazole ring and results in the formation of the final substituted product. youtube.com

Halogen-Metal Exchange Reactions and Subsequent Electrophilic Quenching

Halogen-metal exchange is a powerful synthetic tool for the functionalization of aryl and heteroaryl halides. This process converts the relatively unreactive carbon-bromine bond into a highly nucleophilic carbon-metal bond, which can then be trapped with various electrophiles.

Bromine-Lithium Exchange for Carbanion Generation

Treatment of this compound with strong organolithium bases, such as n-butyllithium (n-BuLi) or sec-butyllithium (B1581126) (s-BuLi), at low temperatures (typically -78 °C) can induce a bromine-lithium exchange. uni-regensburg.de This reaction generates a highly reactive thiazolyllithium intermediate. A key consideration in this reaction is the regioselectivity, as either the C2-Br or the C5-Br bond could potentially react. researchgate.netnih.gov

The C2 position of thiazoles is known to be the most acidic, which suggests that a C2-lithiated species might be thermodynamically more stable. Conversely, the C4-cyano group could exert a directing effect, favoring the exchange at the adjacent C5 position. The precise outcome often depends on the specific substrate, organolithium reagent, and reaction conditions. uni-regensburg.denih.gov Once formed, the lithiated thiazole can be quenched with a wide array of electrophiles to introduce new functional groups.

| Electrophile | Functional Group Introduced | Product Class |

|---|---|---|

| H₂O (Water) | -H | Monobromo-thiazole-carbonitrile |

| CO₂ (Carbon Dioxide) | -COOH | Bromo-thiazole-dicarboxylic acid precursor |

| R-CHO (Aldehyde) | -CH(OH)R | Bromo-thiazolyl-methanol derivative |

| DMF (Dimethylformamide) | -CHO | Bromo-thiazole-carbaldehyde |

Bromine-Magnesium Exchange for Grignard Reagent Formation

An alternative to bromine-lithium exchange is the bromine-magnesium exchange, which forms a thiazolyl Grignard reagent (a magnesium-halide derivative). adichemistry.com While classical Grignard formation involves the reaction of an organic halide with magnesium metal, a more modern and functional-group-tolerant method involves an exchange reaction with a pre-formed Grignard reagent, such as isopropylmagnesium chloride (i-PrMgCl) or its more reactive adduct with lithium chloride (i-PrMgCl·LiCl). cmu.edunih.gov

This exchange is typically performed at low temperatures to preserve the integrity of other functional groups in the molecule, such as the nitrile. cmu.edu The resulting Grignard reagent is a powerful nucleophile, albeit generally less reactive and more selective than its organolithium counterpart. It can react with a similar range of electrophiles to introduce new carbon-carbon or carbon-heteroatom bonds. The issue of regioselectivity between the C2 and C5 positions remains a critical factor, similar to the bromine-lithium exchange. researchgate.net

Reactivity and Derivatization of the Carbonitrile Functional Group

The nitrile group (-C≡N) is a versatile functional handle that can be transformed into several other important chemical moieties through nucleophilic addition reactions. numberanalytics.comresearchgate.net

Nucleophilic Additions to the Nitrile Moiety (e.g., Hydrolysis, Reduction, Amination)

Hydrolysis: The carbonitrile group can be fully hydrolyzed to a carboxylic acid. This transformation can be achieved under either acidic or basic conditions. libretexts.org

Acid-catalyzed hydrolysis: Heating the nitrile with an aqueous acid (e.g., HCl or H₂SO₄) first produces an amide intermediate, which is then further hydrolyzed to the corresponding carboxylic acid, yielding 2,5-dibromo-1,3-thiazole-4-carboxylic acid. lumenlearning.commasterorganicchemistry.com

Base-catalyzed hydrolysis: Treatment with a strong base (e.g., NaOH) also proceeds through an amide intermediate but yields a carboxylate salt. Subsequent acidification is required to protonate the salt and isolate the final carboxylic acid. libretexts.orgchemistrysteps.com

Reduction: The nitrile group can be reduced to a primary amine (-CH₂NH₂). This is a valuable transformation for introducing a flexible aminomethyl linker. Common reagents for this reduction include powerful hydride donors like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation under high pressure. The product of this reaction is (2,5-dibromo-1,3-thiazol-4-yl)methanamine. numberanalytics.comresearchgate.net

Amination: While direct addition of amines to nitriles is complex, the most fundamental amination is the complete reduction to the primary amine, as described above. This effectively adds two hydrogen atoms and an amino group across the carbon-nitrogen triple bond.

Cycloaddition Reactions Involving the Nitrile Group

The nitrile moiety of this compound serves as a versatile functional group capable of participating in cycloaddition reactions, most notably in the synthesis of five-membered heterocycles. The [3+2] cycloaddition, also known as a 1,3-dipolar cycloaddition, is a prominent reaction pathway for nitriles. nih.gov This transformation allows for the construction of aromatic ring systems by reacting the nitrile's carbon-nitrogen triple bond (the dipolarophile) with a 1,3-dipole.

A primary example of this reactivity is the conversion of nitriles to tetrazoles through reaction with azide (B81097) sources, such as sodium azide (NaN₃). researchgate.net This reaction is often catalyzed by various agents, including zinc salts or Lewis acids, to facilitate the formation of the tetrazole ring. nih.gov While specific studies detailing this transformation on this compound are not extensively documented, the general applicability of this method to a wide range of aromatic and heterocyclic nitriles suggests its feasibility. The reaction typically involves heating the nitrile with an azide source in a suitable solvent like DMF or water. nih.gov

Another significant cycloaddition reaction involves the use of nitrile oxides (R-C≡N⁺-O⁻) as the 1,3-dipole. youtube.com The cycloaddition of a nitrile oxide with a nitrile yields a 1,2,4-oxadiazole (B8745197) ring. More commonly, nitrile oxides are reacted with alkenes and alkynes to produce isoxazolines and isoxazoles, respectively. nih.govmdpi.com Nitrile sulfides (R-C≡N⁺-S⁻) can similarly react with activated nitriles to afford 1,2,4-thiadiazoles. wikipedia.org These cycloaddition reactions provide powerful tools for introducing new heterocyclic scaffolds onto the thiazole core, significantly expanding its chemical diversity.

Table 1: Representative Conditions for Cycloaddition Reactions of Nitrile Groups

| Reaction Type | 1,3-Dipole | Product | Catalyst/Reagents | Solvent | Temperature | Citation(s) |

| Tetrazole Synthesis | Sodium Azide (NaN₃) | 5-substituted-1H-tetrazole | Zinc Salts (e.g., ZnBr₂) or NH₄Cl | Water, DMF | Reflux | nih.gov |

| Isoxazole Synthesis | Nitrile Oxide (R-CNO) | 3,5-disubstituted-isoxazole | In situ generation from oxime | Varies | Room Temp to Reflux | youtube.comnih.gov |

| Thiadiazole Synthesis | Nitrile Sulfide (R-CNS) | 3,5-disubstituted-1,2,4-thiadiazole | Thermal generation | Toluene, Xylene | Reflux | wikipedia.org |

Transformations Involving the 1,3-Thiazole Ring System

The 1,3-thiazole ring is an aromatic heterocycle, a characteristic that imparts significant stability. wikipedia.org For this compound, which is heavily substituted with electron-withdrawing groups, the aromatic stabilization is substantial. Consequently, ring-opening or rearrangement reactions are not commonly observed under typical synthetic conditions.

While certain substituted thiazoles can undergo ring-opening, these transformations often require specific activating groups and harsh reaction conditions. For instance, reductive cleavage of the thiazole ring can be achieved using sodium in liquid ammonia, a reaction that depends on the nature of the substituents. researchgate.net Other specialized examples include palladium-catalyzed ring-opening of 2-aminothiazole (B372263) derivatives or Brønsted acid-promoted annulations. rsc.orgresearchgate.net However, for the subject compound, such pathways have not been prominently reported in the scientific literature, and the ring system is generally expected to remain intact during most functional group transformations.

The scaffold of this compound is fully substituted at the carbon positions of the heterocyclic ring (C2, C4, and C5). Therefore, there are no available C-H bonds on the thiazole ring for direct functionalization via C-H activation.

However, the molecule offers significant opportunities for further diversification through reactions at the two carbon-bromine bonds. The bromine atoms at the C2 and C5 positions are versatile handles for introducing new carbon-carbon and carbon-heteroatom bonds, primarily through metal-catalyzed cross-coupling reactions. bohrium.com The differential reactivity of the C2 and C5 positions can potentially allow for selective or sequential functionalization. Studies on analogous compounds like 2,5-dibromo-3-alkylthiophenes have demonstrated that selective mono-arylation can be achieved, often with a preference for one position over the other depending on the reaction conditions. nih.govupm.edu.myresearchgate.net

Key methods for functionalizing the C-Br bonds include:

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction couples the aryl bromide with an organoboron reagent (e.g., an arylboronic acid) to form a new C-C bond. nih.govnih.gov It is widely used for creating biaryl structures.

Sonogashira Coupling: This reaction involves the palladium- and copper-cocatalyzed coupling of the aryl bromide with a terminal alkyne, providing a direct route to arylalkyne derivatives. wikipedia.orgorganic-chemistry.orglibretexts.org

Stille Coupling: This method uses a palladium catalyst to couple the aryl bromide with an organotin compound, offering a robust way to form C-C bonds with a wide range of organic groups. organic-chemistry.orgwikipedia.orglibretexts.org

Metal-Halogen Exchange: The bromine atoms can be exchanged with a metal, typically lithium, by treatment with an organolithium reagent like n-butyllithium or t-butyllithium at low temperatures. wikipedia.orgnih.govprinceton.edu The resulting organolithium species is a potent nucleophile that can be quenched with various electrophiles to install a wide array of functional groups.

These transformations are fundamental in synthetic chemistry for building complex molecular architectures from halogenated heterocyclic precursors.

Table 2: Key Functionalization Reactions at C-Br Positions of Dibromoheterocycles

| Reaction Name | Coupling Partner | Catalyst System | Base | Solvent | General Product | Citation(s) |

| Suzuki-Miyaura Coupling | Arylboronic Acid | Pd(PPh₃)₄ or other Pd(0) | K₃PO₄, K₂CO₃ | 1,4-Dioxane/H₂O, Toluene | 2-Aryl-5-bromo-thiazole or 2,5-Diaryl-thiazole | nih.govresearchgate.netnih.gov |

| Sonogashira Coupling | Terminal Alkyne | Pd(0) catalyst, Cu(I) cocatalyst | Amine (e.g., Et₃N, piperidine) | THF, DMF | 2-Alkynyl-5-bromo-thiazole or 2,5-Dialkynyl-thiazole | wikipedia.orgorganic-chemistry.orglibretexts.org |

| Stille Coupling | Organostannane (R-SnBu₃) | Pd(PPh₃)₄ or other Pd(0) | Often not required | Toluene, DMF | 2-Alkyl/Aryl-5-bromo-thiazole or 2,5-Disubstituted-thiazole | organic-chemistry.orgwikipedia.orglibretexts.org |

| Metal-Halogen Exchange | N/A (followed by electrophile) | n-BuLi or t-BuLi | N/A | THF, Diethyl ether | 2-Substituted-5-bromo-thiazole (after quenching) | wikipedia.orgnih.gov |

**advanced Spectroscopic and Structural Elucidation Methodologies for 2,5 Dibromo 1,3 Thiazole 4 Carbonitrile Research**

Application of High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy in Mechanistic and Structural Investigations

High-resolution NMR spectroscopy is a cornerstone of chemical analysis. For 2,5-Dibromo-1,3-thiazole-4-carbonitrile, which lacks protons, ¹³C NMR is the principal NMR technique for direct structural analysis, where four distinct signals are expected for the four carbon atoms of the thiazole (B1198619) and nitrile groups. However, proton-based 2D NMR techniques are invaluable for characterizing protonated precursors or derivatives of the target molecule.

While not directly applicable to the fully substituted this compound due to its absence of hydrogen atoms, these 2D NMR techniques are crucial for verifying the structures of its synthetic intermediates or related analogs that possess C-H bonds.

Correlation Spectroscopy (COSY): This proton-detected 2D experiment identifies protons that are J-coupled, typically through two or three bonds. sdsu.edu A cross-peak in a COSY spectrum indicates a correlation between two coupled protons, allowing for the mapping of proton-proton networks within a molecule. youtube.com This is fundamental in assigning protons on a substituted thiazole ring or adjacent alkyl chains.

Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment reveals one-bond correlations between protons and the carbons to which they are directly attached. sdsu.eduemerypharma.com It is exceptionally powerful for assigning carbon signals in a ¹³C NMR spectrum by linking them to their known, directly bonded protons. emerypharma.com

Heteronuclear Multiple Bond Correlation (HMBC): The HMBC experiment detects longer-range couplings between protons and carbons, typically over two to three bonds (²JCH and ³JCH). emerypharma.comyoutube.com This technique is instrumental in piecing together a molecule's complete carbon skeleton. youtube.com It is particularly useful for identifying and assigning quaternary carbons (carbons with no attached protons), such as the C4 and C5 positions in a thiazole ring, by observing their correlations to nearby protons. emerypharma.com

The Nuclear Overhauser Effect Spectroscopy (NOESY) experiment is another proton-based 2D NMR technique that provides information about the spatial proximity of atoms, regardless of whether they are connected through bonds. It detects correlations between nuclei that are close to each other in space (typically < 5 Å). This is critical for determining the conformation and stereochemistry of flexible molecules or for establishing the relative orientation of different parts of a molecule. researchgate.net For derivatives of this compound that contain protons, NOESY could be used to confirm the geometry around double bonds or the preferred conformation of substituents.

Utilization of High-Resolution Mass Spectrometry (HRMS) for Accurate Molecular Weight Determination and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is an essential technique for determining the precise elemental composition of a compound. For this compound (C₄Br₂N₂S), HRMS provides an exact mass measurement that can confirm its molecular formula.

A key feature in the mass spectrum of this compound is the distinctive isotopic pattern arising from the presence of two bromine atoms. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance. This results in a characteristic cluster of peaks for the molecular ion (M⁺) at M, M+2, and M+4 with a relative intensity ratio of approximately 1:2:1. The observation of this pattern is strong evidence for a dibrominated compound. mdpi.com Fragmentation analysis within the mass spectrometer can further corroborate the structure by identifying neutral losses or charged fragments corresponding to parts of the molecule, such as the loss of a bromine atom or a cyanide group.

| Isotopologue | Theoretical m/z | Relative Abundance (%) |

|---|---|---|

| C₄(⁷⁹Br)₂N₂S | 281.8499 | 100.0 |

| C₄(⁷⁹Br)(⁸¹Br)N₂S | 283.8479 | 195.6 |

| C₄(⁸¹Br)₂N₂S | 285.8458 | 95.6 |

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis and Functional Group Confirmation in Reaction Monitoring

Infrared (IR) and Raman spectroscopy are complementary vibrational techniques used to identify the functional groups present in a molecule. mjcce.org.mk Each technique provides a unique "fingerprint" based on the molecule's vibrational modes.

For this compound, the most characteristic feature in its IR spectrum is the sharp, strong absorption band corresponding to the nitrile (C≡N) group stretching vibration. This typically appears in the range of 2220-2260 cm⁻¹. The presence of a band at 2233 cm⁻¹ in the IR spectrum of a similar heterocyclic nitrile, benzo[1,2-d:4,5-d′]bis( sdsu.eduresearchgate.netnih.govthiadiazole)-4-carbonitrile, supports this assignment. mdpi.com Other expected vibrations include those associated with the C=N and C=C bonds within the thiazole ring and the C-Br stretching modes, which appear at lower frequencies. These techniques are highly effective for monitoring reactions, for instance, by tracking the appearance of the nitrile band to confirm a successful cyanation reaction.

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) | Source |

|---|---|---|---|

| Nitrile (-C≡N) | Stretching | 2220 - 2260 | mdpi.commdpi.com |

| Thiazole Ring | C=N, C=C Stretching | 1400 - 1650 | nih.gov |

| Carbon-Bromine (C-Br) | Stretching | 500 - 600 |

X-ray Crystallography for Precise Solid-State Molecular Structure Determination and Intermolecular Interaction Analysis

X-ray crystallography is the most powerful and definitive method for determining the precise three-dimensional structure of a molecule in the solid state. nih.gov This technique provides exact coordinates for each atom, allowing for the accurate measurement of bond lengths, bond angles, and torsion angles.

For this compound, a single-crystal X-ray diffraction study would confirm the planarity of the thiazole ring and provide precise measurements of the C-Br, C-S, C-N, and C-C bond lengths. Analysis of the crystal structure of the parent compound, 1,3-Thiazole-4-carbonitrile, reveals a nearly planar molecule. nih.govresearchgate.net Furthermore, this technique elucidates how molecules pack in the crystal lattice, revealing important non-covalent intermolecular interactions. nih.gov In brominated heterocycles, interactions such as halogen bonding and π–π stacking are common and play a crucial role in dictating the material's solid-state properties. nih.govresearchgate.net

| Parameter Category | Specific Information Obtained |

|---|---|

| Unit Cell Dimensions | a, b, c lengths (Å); α, β, γ angles (°) |

| Crystal System & Space Group | e.g., Monoclinic, P2₁/n |

| Molecular Geometry | Precise bond lengths (Å) and bond angles (°) |

| Molecular Conformation | Torsion angles (°), planarity of rings |

| Crystal Packing | Intermolecular distances and interactions (e.g., hydrogen bonding, halogen bonding, π–π stacking) |

**computational Chemistry and Theoretical Investigations of 2,5 Dibromo 1,3 Thiazole 4 Carbonitrile and Its Transformational Pathways**

Quantum Chemical Calculations (e.g., Density Functional Theory, DFT) for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, widely employed to investigate the electronic structure and predict the reactivity of organic molecules. Methods like the B3LYP functional combined with basis sets such as 6-311G(d,p) are commonly used to optimize molecular geometry and calculate various electronic properties. semanticscholar.org Such calculations are foundational for understanding the intrinsic nature of 2,5-Dibromo-1,3-thiazole-4-carbonitrile.

Frontier Molecular Orbital (FMO) theory is essential for explaining chemical reactivity. wikipedia.org The Highest Occupied Molecular Orbital (HOMO) acts as an electron donor, while the Lowest Unoccupied Molecular Orbital (LUMO) acts as an electron acceptor. The energy difference between these orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's kinetic stability and chemical reactivity. researchgate.net

A smaller energy gap generally implies higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. mdpi.com For thiazole (B1198619) derivatives, the HOMO is often distributed over the electron-rich thiazole ring, while the LUMO may be located on electron-withdrawing substituents. ukm.my In this compound, the electron-withdrawing bromine atoms and the nitrile group are expected to significantly influence the energies and distributions of these orbitals, thereby dictating its behavior in chemical reactions like cycloadditions or nucleophilic substitutions. researchgate.net The analysis of HOMO-LUMO interactions helps to understand and predict the outcomes of pericyclic reactions and other transformations. wikipedia.org

Table 1: Illustrative Frontier Molecular Orbital Energies for a Substituted Thiazole Derivative This table presents representative data for a computationally studied thiazole derivative to illustrate typical values. The exact values for this compound would require specific calculations.

| Parameter | Energy (eV) |

| HOMO Energy | -6.85 |

| LUMO Energy | -3.43 |

| Energy Gap (ΔE) | 3.42 |

Data sourced from studies on thiazole derivatives. researchgate.net

The Electrostatic Potential (ESP) surface map is a valuable tool for visualizing the charge distribution on a molecule and predicting its reactive behavior. It illustrates regions of negative electrostatic potential (typically colored red), which are susceptible to electrophilic attack, and regions of positive electrostatic potential (colored blue), which are prone to nucleophilic attack. researchgate.net

For this compound, an ESP map would likely show negative potential around the nitrogen atom of the thiazole ring and the nitrogen of the nitrile group, indicating these as primary sites for interactions with electrophiles. Conversely, positive potential would be expected around the carbon atoms attached to the electronegative bromine and nitrile groups, highlighting them as potential electrophilic centers for nucleophilic attack.

Theoretical Prediction of Spectroscopic Parameters (NMR Chemical Shifts, IR Frequencies) to Aid Experimental Assignment

Computational methods are highly effective in predicting spectroscopic data, which serves as a powerful aid in the structural elucidation of newly synthesized compounds.

Infrared (IR) Frequencies: Theoretical IR spectra can be calculated using DFT methods. The computed vibrational frequencies often correspond well with experimental data, especially after applying scaling factors to account for anharmonicity. researchgate.net For this compound, calculations would predict characteristic stretching frequencies for the C≡N (nitrile), C-Br, and various C=N, C=C, and C-S bonds within the thiazole ring. These theoretical predictions are crucial for assigning the bands observed in an experimental FT-IR spectrum. scielo.org.za

NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is a reliable approach for calculating ¹H and ¹³C NMR chemical shifts. scielo.org.zanih.gov The predicted chemical shifts, when compared with experimental spectra, help to confirm the proposed molecular structure. researchgate.net Calculations for this compound would provide theoretical values for the sole proton on the thiazole ring and the distinct carbon environments, including the carbon atoms bonded to bromine and the nitrile carbon.

Table 2: Representative Comparison of Experimental and Theoretically Calculated Spectroscopic Data for a Heterocyclic Compound This table illustrates the typical correlation between experimental and DFT-calculated (B3LYP) spectroscopic values for complex organic molecules. Specific values for the title compound are not available.

| Functional Group / Atom | Experimental Value | Calculated Value |

| IR Frequency (cm⁻¹) | ||

| C=C Aromatic Stretch | 1608 cm⁻¹ | 1615 cm⁻¹ |

| C-H Aromatic Stretch | 3057 cm⁻¹ | 3075 cm⁻¹ |

| ¹³C NMR Chemical Shift (ppm) | ||

| Aromatic C-H | 125.2 ppm | 123.6 ppm |

| Aromatic C-X | 141.8 ppm | 136.9 ppm |

Data adapted from methodologies described in spectroscopic and computational studies. scielo.org.za

Computational Studies of Reaction Mechanisms and Transition States for Key Transformations

DFT calculations are instrumental in elucidating complex reaction mechanisms by mapping the entire potential energy surface of a chemical transformation. This involves identifying and characterizing the structures and energies of reactants, products, intermediates, and, most importantly, transition states. scielo.br

For key transformations involving this compound, such as nucleophilic aromatic substitution of the bromine atoms or cycloaddition reactions involving the nitrile group, computational studies can determine the activation energy (energy barrier) for different possible pathways. researchgate.net By comparing the activation energies, researchers can predict which reaction pathway is kinetically favored. researchgate.netscielo.br These theoretical insights into the energetics and geometries of transition states are critical for optimizing reaction conditions and understanding selectivity. researchgate.net

Molecular Dynamics Simulations to Explore Conformational Landscapes and Solvent Effects

While quantum chemical calculations typically model molecules in the gas phase or with implicit solvent models, Molecular Dynamics (MD) simulations offer a way to study the dynamic behavior of molecules in an explicit solvent environment over time. scielo.brnih.gov MD simulations can explore the conformational landscape of flexible molecules, although the rigid ring structure of this compound limits its conformational freedom.

However, MD simulations are highly relevant for studying intermolecular interactions, such as how solvent molecules arrange around the solute and influence its stability and reactivity. nih.gov They can also be used to simulate the stability of complexes, for instance, if the thiazole derivative were to act as a ligand binding to a metal center or interacting with a biological macromolecule. nih.govnih.gov The resulting trajectories provide a detailed picture of the structural dynamics and solvent effects that govern the molecule's behavior in solution.

**strategic Utilization of 2,5 Dibromo 1,3 Thiazole 4 Carbonitrile As a Versatile Synthetic Building Block**

Construction of Complex Polyheterocyclic Systems Incorporating the Thiazole (B1198619) Moiety

The thiazole core is a prevalent motif in numerous biologically active compounds and functional materials. The use of 2,5-Dibromo-1,3-thiazole-4-carbonitrile as a starting material provides a powerful platform for the synthesis of more complex structures that incorporate this important heterocycle.

While direct, detailed synthetic procedures starting from this compound for the construction of fused systems like thiazolothiazoles and thiazolopyrimidines are not extensively documented in readily available literature, the general synthetic strategies for these systems often involve the reaction of functionalized thiazoles with appropriate bifunctional reagents. For instance, the synthesis of thiazolopyrimidines can be achieved through the condensation of aminothiazoles with various reagents or via the reaction of thioxopyrimidines with α-halocarbonyl compounds. rsc.orgresearchgate.net The bromine and nitrile functionalities on this compound offer potential handles for elaboration into the necessary reactive groups, such as amines or thioamides, which could then participate in cyclization reactions to form fused ring systems. For example, the nitrile group could potentially be reduced to an aminomethyl group or hydrolyzed to a carboxylic acid, which could then be used in cyclization reactions. The bromine atoms could be displaced by nitrogen or sulfur nucleophiles to initiate the formation of an adjacent ring.

The synthesis of thiazolo[5,4-d]thiazoles, a class of electron-deficient fused aromatic systems with applications in organic electronics, typically involves the condensation of dithiooxamide with aromatic aldehydes. wikipedia.orgresearchgate.net While not a direct application of this compound, this highlights the types of precursors that could potentially be synthesized from it to access such fused systems.

A more direct and widely applicable use of this compound is in the synthesis of oligo- and polysubstituted thiazole derivatives through palladium-catalyzed cross-coupling reactions. The two bromine atoms at the C2 and C5 positions can be selectively substituted with a variety of organic groups, including aryl, heteroaryl, and alkyl fragments. This selective functionalization is a cornerstone of modern organic synthesis, allowing for the precise construction of molecules with desired electronic and steric properties.

Commonly employed cross-coupling reactions include the Suzuki-Miyaura and Stille couplings. The Suzuki reaction, which couples an organoboron compound with an organic halide, is particularly attractive due to the stability and low toxicity of the boron reagents. mdpi.commdpi.compolyu.edu.hk The Stille reaction, utilizing organotin reagents, is also highly versatile. rsc.orgwikipedia.org The differential reactivity of the C2 and C5 bromine atoms in substituted dibromothiazoles allows for sequential, regioselective cross-coupling reactions, providing access to unsymmetrically substituted thiazoles. mdpi.com For example, starting with a 2,4-dibromothiazole, a regioselective cross-coupling can be performed at the C2 position, followed by a second coupling at the C4 position to introduce two different substituents. mdpi.com This principle can be extended to this compound to achieve a high degree of substitution and molecular complexity.

| Coupling Reaction | Reagent Type | Key Features |

| Suzuki-Miyaura Coupling | Organoboronic acids/esters | Mild reaction conditions, high functional group tolerance, commercially available reagents. |

| Stille Coupling | Organostannanes (organotin) | Versatile for C-C bond formation, stable reagents. |

| Negishi Coupling | Organozinc reagents | High reactivity, useful for alkyl and aryl substitutions. |

| Sonogashira Coupling | Terminal alkynes | Direct introduction of alkynyl groups. |

Development of Advanced Functional Molecules through Diversification at Bromine and Nitrile Positions

The strategic functionalization of this compound at its bromine and nitrile positions is a key strategy for the development of advanced functional molecules with tailored properties for applications in materials science and medicinal chemistry.

The electron-deficient nature of the thiazole ring, enhanced by the presence of the electron-withdrawing nitrile group, makes this compound an attractive building block for the synthesis of monomers for optoelectronic polymers. These polymers, often used in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs), typically consist of alternating electron-donating and electron-accepting units along the polymer backbone.

By employing palladium-catalyzed cross-coupling reactions, such as Suzuki or Stille polymerizations, the bromine atoms of this compound can be coupled with appropriate bis-organometallic or bis-haloaryl comonomers to create conjugated polymers. The thiazole-4-carbonitrile unit would serve as the electron-accepting moiety, and its electronic properties can be further tuned by the choice of the comonomer. The ability to introduce different aryl or heteroaryl groups at the C2 and C5 positions allows for precise control over the polymer's electronic band gap, charge transport properties, and morphology.

Beyond polymer science, this compound is a valuable intermediate for the synthesis of designed organic molecules with specific chemical reactivity profiles. The nitrile group can be transformed into a variety of other functional groups, such as amines, amides, carboxylic acids, or tetrazoles, each imparting unique chemical properties to the final molecule. This functional group interconversion, combined with the ability to introduce diverse substituents at the C2 and C5 positions via cross-coupling, opens up a vast chemical space for the design and synthesis of novel compounds for applications in areas such as medicinal chemistry and chemical biology. For instance, the resulting polysubstituted thiazoles can be explored as scaffolds for the development of new therapeutic agents.

Chemo- and Regioselective Manipulations for Convergent and Divergent Synthesis

The presence of multiple reactive sites on this compound makes it an ideal substrate for both convergent and divergent synthetic strategies, allowing for the efficient and flexible construction of molecular libraries.

Convergent synthesis involves the independent synthesis of molecular fragments that are then joined together in the final steps of the synthesis. This compound can be functionalized in a controlled manner to create a key intermediate that is then coupled with other pre-synthesized fragments.

Divergent synthesis , on the other hand, starts from a common precursor and, through a series of reactions, generates a library of structurally diverse molecules. The chemo- and regioselective manipulation of the bromine atoms on the thiazole ring is central to this approach. The C2 and C5 positions of the thiazole ring often exhibit different reactivities in cross-coupling reactions, allowing for the selective introduction of a substituent at one position while leaving the other bromine atom intact for subsequent transformations. This stepwise functionalization enables the creation of a diverse range of polysubstituted thiazoles from a single starting material.

Factors influencing the regioselectivity of these reactions include the choice of catalyst, ligands, reaction conditions, and the nature of the coupling partners. By carefully controlling these parameters, chemists can direct the reaction to the desired position, enabling a divergent approach to the synthesis of a wide variety of functional molecules.

**emerging Research Directions and Future Perspectives in the Chemistry of 2,5 Dibromo 1,3 Thiazole 4 Carbonitrile**

Development of More Sustainable and Atom-Economical Synthetic Approaches

Modern organic synthesis is increasingly driven by the principles of green chemistry, which prioritize the reduction of waste, use of safer reagents, and maximization of efficiency. A key metric in this paradigm is atom economy, which measures the efficiency of a reaction by calculating the proportion of reactant atoms that are incorporated into the final desired product. primescholars.comjocpr.com Traditional multi-step syntheses of polyhalogenated heterocycles often suffer from poor atom economy, generating significant stoichiometric waste from protecting groups, activating agents, and leaving groups.

Future research on 2,5-Dibromo-1,3-thiazole-4-carbonitrile is expected to focus on developing synthetic routes that are both more sustainable and atom-economical. This involves moving away from classical methods that may use hazardous reagents like elemental bromine and exploring greener alternatives. researchgate.net Strategies may include:

Greener Halogenation Reagents: The use of reagents like N-bromosuccinimide (NBS) or systems like hydrogen peroxide with ammonium (B1175870) halides can provide safer and more selective bromination pathways compared to diatomic bromine. researchgate.net

Use of Renewable Feedstocks: While challenging for such a specific heterocyclic structure, long-term research may investigate pathways from bio-derived starting materials, aligning with the highest principles of sustainable chemistry. researchgate.net

The development of such methods would not only reduce the environmental footprint of its synthesis but also make this valuable building block more accessible and cost-effective for broader applications.

Exploration of Novel Catalytic Systems for Enhanced Reactivity and Selectivity

The two bromine atoms on the this compound ring are electronically distinct and offer the potential for selective functionalization. The C2 position is generally more electron-deficient in thiazoles and susceptible to nucleophilic attack, while the C5 position is more prone to electrophilic substitution. researchgate.netencyclopedia.pub This inherent difference in reactivity can be exploited and enhanced through advanced catalytic systems to achieve precise control over which bromine atom reacts.

Palladium-catalyzed cross-coupling reactions are a cornerstone for C-C and C-heteroatom bond formation on halogenated heterocycles. acs.org However, emerging research is exploring more sustainable and earth-abundant metal catalysts, such as nickel and copper, which have shown different and complementary reactivity profiles. acs.org For instance, in direct arylation polymerization (DArP), nickel and copper catalysts have demonstrated a regioselective preference for the 2-position of the thiazole (B1198619) ring, in contrast to palladium's preference for the C5-position. acs.org

Future work will likely focus on the systematic application of these catalytic systems to selectively functionalize this compound. This would enable a divergent synthetic approach, where a single starting material can be used to generate a wide library of disubstituted thiazoles with distinct functionalities at the C2 and C5 positions.

Table 1: Potential Catalytic Systems for Selective Functionalization

| Catalyst Type | Typical Reaction | Potential Advantage for Target Compound | Reference |

|---|---|---|---|

| Palladium-based (e.g., Pd(PPh₃)₄) | Suzuki, Stille, Sonogashira, Buchwald-Hartwig | Well-established, high functional group tolerance. May favor C5 functionalization. | researchgate.netmdpi.com |

| Nickel-based (e.g., Ni(OAc)₂) | Direct Arylation, Kumada Coupling | Earth-abundant, lower cost. Offers complementary regioselectivity, potentially favoring C2 functionalization. | acs.org |

| Copper-based (e.g., CuI) | Ullmann Condensation, C-H Arylation | Cost-effective. Can provide different selectivity profiles compared to Pd and Ni. | acs.orgorganic-chemistry.org |

| Photoredox Catalysts | Radical-based Couplings | Mild reaction conditions, unique reactivity pathways. | chim.it |

Integration into Automated and Flow Chemistry Platforms for Scalable Production